molecular formula C14H11ClFNO B2668307 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol CAS No. 917470-82-7

4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2668307
CAS No.: 917470-82-7
M. Wt: 263.7
InChI Key: MCFIUCONSZHFEM-RQZCQDPDSA-N
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Description

4-Chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol is a Schiff base compound synthesized via the condensation of 5-chlorosalicylaldehyde derivatives with 4-fluorobenzylamine. Its structure features a phenolic hydroxyl group, a chloro substituent at the 4-position, and an imine (–CH=N–) linkage in the E-configuration, which stabilizes the molecule through intramolecular hydrogen bonding (O–H⋯N) . This compound has garnered attention for its antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens . Transition metal complexes derived from this Schiff base (e.g., Cu(II), Co(II)) exhibit enhanced antibacterial activity compared to the free ligand, attributed to improved stability and electron delocalization .

Properties

IUPAC Name

4-chloro-2-[(4-fluorophenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-3-6-14(18)11(7-12)9-17-8-10-1-4-13(16)5-2-10/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFIUCONSZHFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=CC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 4-fluorobenzylamine under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structure allows for various chemical transformations, enabling researchers to explore new synthetic methodologies. The presence of reactive functional groups facilitates its use in diverse chemical reactions, including oxidation and substitution reactions.

Biological Research

The biological applications of 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol are extensive:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition : Research has indicated that this compound can inhibit specific proteases involved in cancer progression. This suggests its potential utility in developing cancer therapeutics by modulating enzyme activity .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic effects. The imine linkage and halogen substituents enhance biological activity, making these derivatives promising candidates for drug development. Compounds with similar structures have shown anti-inflammatory and anticancer properties, further supporting their exploration in pharmaceutical applications .

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of advanced materials such as polymers and resins. Its reactive functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations around 50 µg/mL, suggesting its potential application in treating bacterial infections .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit certain proteases involved in cancer progression, indicating its potential utility in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/R-Groups Key Properties Reference
4-Chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol –Cl (C4), –F (benzyl) Antibacterial (E. coli, MIC: 12.5 µg/mL); forms bioactive metal complexes
4-Chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (5S1) –Cl (C4), –OCH₂CH₃ (C3) Enhanced HOMO-LUMO gap (DFT studies); moderate antimicrobial activity
4-Chloro-2-(((2,3-dimethylphenyl)amino)methyl)phenol (MFI23) –Cl (C4), –CH₃ (C2,3) Low synthetic yield (10%); potential mitochondrial modulation in cancer cells
4-Bromo-2-[(E)-[(4-chlorophenyl)imino]methyl]phenol –Br (C4), –Cl (benzyl) Similar crystal packing (P21/n) but weaker antibacterial activity
Schiff base (II) [2-(piperazin-1-yl)ethanamine derivative] –N-piperazinyl Anticancer activity (NCI H-522 lung cells, IC₅₀: 8.2 µM)

Key Research Findings

Antibacterial Mechanism : The –Cl and –F groups disrupt bacterial cell walls via hydrophobic interactions, while the imine group chelates metal ions essential for microbial enzyme function .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (–Cl, –F) improve antimicrobial activity.
  • Bulky substituents (e.g., tert-pentyl) reduce solubility and bioavailability .

Computational Studies : Density Functional Theory (DFT) analysis of ethoxy-substituted derivatives (5S1) reveals a HOMO-LUMO gap of 3.8 eV, correlating with moderate reactivity .

Biological Activity

4-Chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol is a Schiff base compound with significant biological activity. This compound, characterized by the formula C14H11ClFNO, has garnered attention due to its potential antibacterial properties and interactions with metal ions, which can enhance its bioactivity.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 5-chlorosalicylaldehyde with 4-fluorobenzylamine. Characterization methods such as Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

TechniquePurpose
FT-IRIdentify functional groups
NMRDetermine molecular structure
UV-VisAssess electronic transitions

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Schiff base and its metal complexes have been evaluated for their bactericidal properties, revealing that metal coordination enhances their antimicrobial efficacy.

Case Study: Antibacterial Evaluation

A study conducted by Nyawade et al. (2020) assessed the antibacterial activity of the Schiff base ligand and its metal complexes against common bacterial strains. The results demonstrated that:

  • Metal Complexes : Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes exhibited higher antibacterial activity than the free ligand.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for the metal complexes ranged from 10 to 50 µg/mL, indicating significant potency.

The mechanism by which this compound exerts its antibacterial effects may involve:

  • Disruption of Bacterial Cell Membranes : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism.

Cytotoxicity Studies

While exploring its therapeutic potential, cytotoxicity studies are crucial. Research indicates that at higher concentrations, this compound may exhibit cytotoxic effects on mammalian cells, necessitating further investigation into its safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol?

  • Methodology : The compound is synthesized via condensation of 5-chlorosalicylaldehyde with 4-fluorobenzylamine in methanol under reflux (3–4 hours). Slow evaporation at room temperature yields crystalline products.
  • Key Parameters : Stoichiometric 1:1 molar ratio, methanol solvent, and crystallization over 72 hours ensure high purity .

Q. How is the crystal structure of this Schiff base determined experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å).
  • Refinement : SHELX software suite (SHELXL for refinement, SHELXS for structure solution). Hydrogen atoms are geometrically positioned, and displacement parameters are constrained using isotropic approximations .

Q. What intermolecular interactions stabilize the crystal lattice?

  • Primary Interactions :

  • Intramolecular O–H⋯N hydrogen bonds forming S(6) rings (bond length: ~1.82 Å).
  • Weak C–H⋯π and C–H⋯Cl interactions (3.2–3.5 Å) create a 3D network .
    • Packing Analysis : Symmetry operations (e.g., glide planes in space group P2₁/n) propagate interactions .

Advanced Research Questions

Q. How do structural variations (e.g., halogen substitution) impact biological activity?

  • Case Study : Replacing Cl with Br or F alters antibacterial efficacy. For example, 4-fluoro derivatives show MIC values of 1.6–47.7 µg/mL against E. coli and S. aureus, likely due to enhanced electrophilicity and membrane penetration .
  • Data Contradiction : While halogenated derivatives generally improve activity, steric effects from bulky substituents (e.g., -CF₃) may reduce binding affinity .

Q. What computational approaches validate experimental crystallographic data?

  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 12% H⋯H, 8% Cl⋯H contacts).
  • DFT Calculations : Optimize geometry and compare bond angles (e.g., C=N imine bond: 122.14(15)° experimental vs. 121.8° theoretical) .

Q. How do metal complexes of this Schiff base enhance antimicrobial activity?

  • Coordination Chemistry : Cu(II) and Co(II) complexes exhibit lower MICs (e.g., 0.8 µg/mL against B. subtilis) due to metal-ligand charge transfer disrupting bacterial membranes .
  • Methodological Insight : Chelation shifts UV-Vis absorption bands (e.g., π→π* at 320 nm, d-d transitions at 650 nm) confirm complex formation .

Methodological Recommendations

  • Contradiction Resolution : When crystallographic data conflicts with DFT predictions, re-examine hydrogen atom positioning (riding vs. free refinement) .
  • Biological Assays : Use standardized CLSI protocols for MIC determination to minimize variability .

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